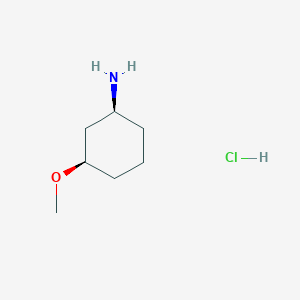(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride
CAS No.: 1821738-84-4
Cat. No.: VC8396650
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1821738-84-4 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (1S,3R)-3-methoxycyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | VUHNATIEYBXEGU-UOERWJHTSA-N |
| Isomeric SMILES | CO[C@@H]1CCC[C@@H](C1)N.Cl |
| SMILES | COC1CCCC(C1)N.Cl |
| Canonical SMILES | COC1CCCC(C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (1S,3R)-3-methoxycyclohexan-1-amine hydrochloride, reflecting its stereochemistry: the methoxy group occupies the 3-position in an R-configuration, while the amine group resides at the 1-position in an S-configuration . This stereochemical arrangement is critical for its interactions in chiral environments, particularly in pharmaceutical and polymer chemistry.
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO | PubChem |
| Molecular Weight | 165.66 g/mol | PubChem |
| SMILES Notation | CO[C@@H]1CCCC@@HN.Cl | PubChem |
| InChI Key | VUHNATIEYBXEGU-UOERWJHTSA-N | PubChem |
| CAS Registry Number | 89854-97-7 | PubChem |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) | Patent |
Stereochemical Significance
The (1S,3R) configuration ensures distinct spatial orientation, influencing:
-
Receptor Binding: The amine group’s orientation enhances hydrogen bonding with biological targets .
-
Catalytic Activity: The methoxy group’s electron-donating properties modulate reactivity in nucleophilic substitutions .
Synthesis and Production Methods
Patent-Derived Methodology (CN102105434A)
A patented method for synthesizing 3-aminomethyl-1-cyclohexylamine involves:
-
Cyclohexenone Cyanidation: Reacting cyclohexenone with hydrogen cyanide (HCN) under basic catalysis to form cyclohexanone nitrile.
-
Imine Formation: Treating the nitrile with ammonia in the presence of an imine-forming catalyst.
-
Hydrogenation: Reducing the imine intermediate with hydrogen and ammonia over a hydrogenation catalyst (e.g., Raney nickel).
This pathway highlights the feasibility of stereoselective synthesis through controlled hydrogenation, which could be adapted for the target compound by introducing methoxylation steps.
Challenges in Stereochemical Control
-
Regioselectivity: Ensuring methoxy and amine groups occupy specific positions requires chiral catalysts or enzymatic resolution.
-
Byproduct Mitigation: Competing reactions (e.g., over-reduction) necessitate precise temperature and pressure control .
Applications in Industry and Research
Epoxy Resin Curing Agents
The compound’s primary amine group reacts with epoxy resins to form crosslinked networks, enhancing mechanical strength and thermal stability. Patent literature identifies it as a candidate for high-performance coatings and adhesives .
Polyamide and Polyurethane Production
-
Polyamide Monomers: The amine group participates in polycondensation with dicarboxylic acids.
-
Polyetherol Initiators: Facilitates ring-opening polymerization of ethylene oxide/propylene oxide .
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Applications |
|---|---|---|
| Cyclohexylamine | Lacks methoxy group; less polar | Solvent, corrosion inhibitor |
| 3-Methoxycyclohexanol | Hydroxyl instead of amine group | Fragrance intermediate |
| (1R,3S)-3-Methoxy-cyclohexylamine | Enantiomeric configuration | Similar uses but distinct pharmacology |
The dual functionality of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride enables unique reactivity unattainable in simpler analogs, underscoring its value in specialty chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume